molecular formula C13H17NO3 B6144176 3-methyl-2-(phenylformamido)pentanoic acid CAS No. 4427-08-1

3-methyl-2-(phenylformamido)pentanoic acid

Cat. No.: B6144176
CAS No.: 4427-08-1
M. Wt: 235.28 g/mol
InChI Key: KCQBCDKSKWGCEK-UHFFFAOYSA-N
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Description

3-Methyl-2-(phenylformamido)pentanoic acid is a synthetic carboxamide derivative characterized by a unique structural framework combining a branched pentanoic acid backbone with a phenylformamido substituent. In the provided evidence, this compound is synthesized as part of a series of carboxamides designed for antitrypanosomal and antimalarial research. Specifically, the compound 3-methyl-2-[N-(4-methylbenzenesulfonyl)-1-phenylformamido]pentanoic acid (9e/5e) is described with a molecular formula $ \text{C}{21}\text{H}{23}\text{NO}_{6}\text{S} $, a high yield of 99.95%, and a melting point of 98.40–99.90°C . Key spectral data include FTIR absorption bands at 1707 and 1688 cm$^{-1}$ (indicative of dual carbonyl groups) and NMR signals confirming the presence of aromatic, sulfonyl, and branched alkyl moieties .

Properties

IUPAC Name

2-benzamido-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-9(2)11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQBCDKSKWGCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957859
Record name N-[Hydroxy(phenyl)methylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36578-01-5
Record name NSC334207
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(phenyl)methylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

Structural Variations: 9c contains an indole ring, contributing to higher melting points (108.6–108.9°C) and distinct NMR aromatic signals . 9d and 9f differ in alkyl chain length (pentanoic vs. butanoic acid), affecting melting points and NMR CH$3$/CH$2$ signal intensities . The target compound (9e) exhibits intermediate melting points and dual carbonyl IR peaks due to phenylformamido and sulfonyl groups .

Spectral Trends :

  • Sulfonyl (S=O) stretches in IR (~1300 cm$^{-1}$) are consistent across all compounds .
  • Aromatic protons in $ ^1\text{H NMR} $ vary between 7.2–8.1 ppm depending on substituent electronic effects .

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